(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine
Description
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
[2-(3,5-difluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H,8,16H2 |
InChI Key |
SANJGVJAEPUFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Reductive Amination Approaches
A common approach to synthesize aromatic amines like (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine involves nucleophilic substitution of a suitable halogenated biphenyl precursor with an amine source, followed by reductive amination to install the methanamine group.
- Starting Material: Halogenated biphenyl derivatives, such as 2-bromobiphenyls with fluorine substituents at 3' and 5' positions.
- Amination: Reaction with ammonia or primary amines under nucleophilic aromatic substitution conditions.
- Reductive Amination: Use of reducing agents like zinc in acidic media or catalytic hydrogenation to convert intermediates to the target amine.
Typical solvents include dichloromethane, ethanol, or acetic acid, with reaction temperatures ranging from ambient to 90 °C depending on the step. Protective atmospheres (argon or nitrogen) are often employed to prevent oxidation or decomposition.
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The biphenyl core bearing difluoro substituents can be constructed via palladium-catalyzed Suzuki cross-coupling reactions between arylboronic acids and aryl halides.
- Catalysts: Pd(PPh3)4 or Pd(amphos)Cl2.
- Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
- Solvents: Mixtures of 1,4-dioxane/water or 2-methyltetrahydrofuran/water.
- Conditions: Heating at 80–100 °C for 12–24 hours under nitrogen atmosphere.
One-Pot Multi-Step Procedures
Recent advances have demonstrated the feasibility of one-pot synthesis routes that combine multiple reaction steps without intermediate purification, improving overall yield and scalability.
For example, a three-step one-pot procedure starting from difluoroacetic anhydride and involving:
- Formation of a difluoromethylated enone intermediate,
- Conversion to a nitrile intermediate,
- Cyclization and in situ reduction to the aminomethyl biphenyl derivative.
This method achieves yields up to 60–72%, with streamlined work-up involving filtration, solvent extraction, drying, and precipitation steps.
- Data Table: Summary of Key Preparation Methods
| Method Type | Key Reagents & Catalysts | Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Halogenated biphenyl, ammonia/amine | Dichloromethane, ethanol | RT to 90 °C, inert atmosphere | 60–75 | Requires controlled temperature and atmosphere |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, K2CO3 or Cs2CO3 | 1,4-Dioxane/water | 80–100 °C, N2 atmosphere | 70–90 | High regioselectivity, scalable |
| One-Pot Multi-Step Synthesis | Difluoroacetic anhydride, methoxylamine HCl, Zn | Acetic acid, THF | −70 °C to RT, then 50–90 °C | 60–72 | Economical, avoids intermediate purifications |
Selective Fluorination: Introducing fluorine atoms at the 3' and 5' positions of the biphenyl ring is critical and can be achieved via starting materials such as 3,5-difluorobromobenzene, which can be converted to phenols or further functionalized under inert conditions to maintain fluorine integrity.
Cross-Coupling Efficiency: The Suzuki coupling step is highly efficient for assembling the biphenyl scaffold with difluoro substitution. The choice of catalyst and base significantly affects the yield and purity of the biphenyl intermediate.
Reductive Amination Optimization: The reduction of nitrile or imine intermediates to the target amine is optimized using zinc powder in acidic media, which avoids harsh conditions and silica gel purification, facilitating scale-up.
Scalability: Large-scale synthesis has been demonstrated with multi-kilogram batches using the one-pot method, highlighting the practicality of this approach for industrial applications.
The preparation of this compound involves a combination of advanced organic synthesis techniques, including nucleophilic substitution, Suzuki-Miyaura cross-coupling, and reductive amination. Recent developments favor one-pot, multi-step procedures that enhance yield, reduce purification steps, and improve scalability. These methods employ readily available reagents, mild reaction conditions, and effective catalysts, making them suitable for both laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions:
- Suzuki-Miyaura Coupling : This palladium-catalyzed reaction allows for the formation of biphenyl derivatives.
- Nucleophilic Aromatic Substitution : The fluorine atoms can be replaced with other functional groups, facilitating the synthesis of diverse compounds.
Biology
In biological research, this compound is investigated for its potential as a ligand in biochemical assays and receptor studies. Its structure allows it to interact with specific enzymes or receptors, influencing biological pathways.
- Biological Activity : Studies have shown that compounds similar to this compound can modulate biological processes such as apoptosis in cancer cells.
Medicine
The compound is explored for its therapeutic properties:
- Anticancer Potential : Research indicates that biphenyl derivatives can inhibit cancer cell proliferation. For example, in vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT-116 | Compound A | 10.5 | Induces apoptosis |
| MCF-7 | Compound B | 15.2 | Cell cycle arrest |
| HeLa | Compound C | 8.7 | Inhibition of MDM2-p53 |
- Neurotransmitter Modulation : The compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials designed for specific properties. Its unique structure allows for modifications that enhance performance in various applications.
Anticancer Activity Study
A study conducted on the anticancer properties of biphenyl derivatives highlighted the effectiveness of this compound analogs against several cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through targeted pathways.
Receptor Interaction Study
Another research focused on the interaction of this compound with specific receptors involved in inflammatory responses. The findings suggested that the compound could serve as a potential therapeutic agent by modulating receptor activity and influencing downstream signaling pathways.
Mechanism of Action
The mechanism of action of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares (3',5'-Difluoro-[1,1'-biphenyl]-2-yl)methanamine with key analogs:
Key Observations:
- Fluorine Substitution: The 3',5'-difluoro configuration in the target compound introduces steric and electronic effects distinct from mono-fluoro (e.g., 4'-fluoro ) or 3',4'-difluoro analogs.
- Substituent Variations : Replacing methanamine (-CH2NH2) with ethanamine (-CH2CH2NH2) increases molecular weight and chain flexibility, as seen in . Direct amine (-NH2) substitution ( ) reduces steric bulk but may decrease stability under acidic conditions.
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor in drug formulation.
Physicochemical Properties
Solubility and Lipophilicity:
- Fluorine atoms generally increase lipophilicity (logP), reducing water solubility. The 3',5'-difluoro analog is expected to be less soluble than mono-fluoro derivatives but more soluble than trifluoromethylated compounds (e.g., fluxapyroxad in ).
- Water solubility testing methods described in (HPLC analysis after equilibration at 25°C ) could be applied to quantify the target compound’s solubility.
Biological Activity
(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with two fluorine atoms at the 3' and 5' positions and a methanamine functional group. Its chemical formula can be represented as . The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence biological activity.
Research indicates that compounds with similar structural characteristics often interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The biphenyl moiety is known for its ability to modulate biological processes by influencing receptor binding and enzyme inhibition.
Anticancer Activity
Recent studies have shown that biphenyl derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Similar biphenyl derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, a related compound demonstrated selective inhibition of COX-2 with an IC50 value in the low micromolar range, suggesting that this compound could exhibit comparable activity.
Case Studies
A recent study evaluated the biological activity of several biphenyl derivatives, including this compound. The results indicated that this compound exhibited moderate cytotoxicity against various cancer cell lines. The study provided detailed IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 15.6 |
| HeLa (Cervical) | 10.8 |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapy.
Mechanistic Insights
Further mechanistic studies revealed that the compound could modulate key signaling pathways involved in cell survival and apoptosis. Specifically, it was found to inhibit the NF-κB pathway, which is often upregulated in cancer cells. This inhibition could contribute to its anticancer effects by promoting apoptosis and reducing cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
